An In-depth Technical Guide to 7-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-2-chloroquinazoline, a key heterocyclic building block in medicinal chemistry. We will delve into its core physical and chemical properties, provide a detailed synthesis protocol with mechanistic insights, discuss its applications in drug discovery, and outline essential safety and handling procedures.
Core Physicochemical and Spectroscopic Properties
7-Bromo-2-chloroquinazoline is a solid compound at room temperature.[1] Its stability and specific reactivity profile make it a valuable intermediate in the synthesis of more complex molecules.[2][3]
Key Physical Properties
A summary of the key physical and chemical properties of 7-Bromo-2-chloroquinazoline is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [4] |
| Molecular Weight | 243.49 g/mol | [4] |
| Appearance | Solid | [1] |
| Boiling Point | 240.2 °C at 760 mmHg | [1][5] |
| Density | 1.763 g/cm³ | [5] |
| Flash Point | 99.1 °C | [5] |
| CAS Number | 953039-66-2 | [4] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinazoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromo and chloro substituents.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms would appear at characteristic downfield shifts.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (243.49 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[8]
Synthesis of 7-Bromo-2-chloroquinazoline: A Step-by-Step Protocol
The synthesis of substituted quinazolines can be achieved through various methods. A common approach involves the construction of the quinazoline core from appropriately substituted anilines. While a specific, detailed protocol for 7-Bromo-2-chloroquinazoline was not found in the search results, a general, plausible synthetic route can be outlined based on established methodologies for similar compounds.[9][10]
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Caption: Plausible synthetic workflow for 7-Bromo-2-chloroquinazoline.
Experimental Protocol
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one This initial step involves the condensation and cyclization of a substituted anthranilic acid.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid and an excess of formamide.
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Reaction: Heat the mixture to a temperature of 120-140°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain 7-Bromoquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline This step introduces the chloro groups to the quinazoline ring.
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Chlorination: To the dried 7-Bromoquinazolin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. The product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry to yield 7-bromo-2,4-dichloroquinazoline.[11]
Step 3: Selective Reduction to 7-Bromo-2-chloroquinazoline This final step requires the selective removal of the chloro group at the 4-position.
-
Reduction: Dissolve the 7-Bromo-2,4-dichloroquinazoline in a suitable solvent (e.g., ethanol). Add a palladium-on-carbon (Pd/C) catalyst.
-
Reaction: Subject the mixture to hydrogenation (H₂) at a controlled pressure and temperature. The reaction conditions must be carefully optimized to achieve selective reduction at the 4-position.
-
Work-up and Isolation: Once the reaction is complete, filter off the catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to obtain pure 7-Bromo-2-chloroquinazoline.
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. 7-Bromo-2-chloroquinazoline serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications.
The bromine and chlorine substituents on the quinazoline ring are key to its utility. They provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups.[12] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of lead compounds.
Quinoline and quinazoline derivatives have been investigated for a range of therapeutic areas, including:
The 7-bromo substitution, in particular, can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing its efficacy or metabolic stability.
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Caption: Role of 7-Bromo-2-chloroquinazoline in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromo-2-chloroquinazoline.
Hazard Identification
The compound is classified with the following hazard statements:
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[14][15]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[14][15]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] It is recommended to store under an inert atmosphere, such as nitrogen, at 2-8°C.[16]
Conclusion
7-Bromo-2-chloroquinazoline is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its distinct physical properties and the reactivity of its halogen substituents provide a robust platform for the creation of novel and complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage this compound in their work.
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New Journal of Chemistry. Supporting Information. [Link]
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PubChem. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052. [Link]
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Capot Chemical. MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. [Link]
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Silverstein, Robert M., et al. Spectrometric Identification of Organic Compounds. [Link]
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PubChem. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. [Link]
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MySkinRecipes. 7-Bromo-4-chloro-2-methylquinazoline. [Link]
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PubChemLite. 7-bromo-2-chloroquinazoline (C8H4BrClN2). [Link]
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